5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide
Overview
Description
5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide: is an organic compound with the chemical formula C12H15NO . It is a nitrone spin trap, commonly used in the study of free radicals due to its ability to stabilize and detect these highly reactive species . This compound is particularly valuable in electron spin resonance (ESR) spectroscopy and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide typically involves the reaction of pyrroline with dimethylamine to form 5,5-dimethyl-1-pyrroline. This intermediate is then oxidized using oxygen under controlled conditions to yield the desired N-oxide . The reaction often requires organic solvents such as methanol or dichloromethane and catalysts like silver chloride. Temperature and reaction time are critical factors in ensuring the successful formation of the N-oxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry: 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide is widely used as a spin-trapping reagent in ESR spectroscopy to detect and study free radicals. Its ability to form stable adducts with free radicals makes it invaluable in understanding radical-mediated processes .
Biology: In biological research, this compound is used to investigate oxidative stress and related cellular responses. It helps in detecting and quantifying free radicals in biological systems, providing insights into cellular damage and defense mechanisms .
Medicine: The compound’s role in studying free radicals extends to medical research, where it is used to explore the mechanisms of diseases involving oxidative stress, such as neurodegenerative disorders and inflammation .
Industry: In industrial applications, this compound is used in the development of antioxidants and other products aimed at mitigating oxidative damage .
Mechanism of Action
The primary mechanism by which 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide exerts its effects is through spin trapping. It reacts with free radicals to form stable nitrone adducts, which can be detected and analyzed using ESR spectroscopy . This process helps in identifying and quantifying free radicals, thereby providing insights into their role in various chemical and biological processes .
Comparison with Similar Compounds
- 5,5-Dimethyl-1-pyrroline N-oxide
- 4-Phenyl-1-pyrroline N-oxide
- 2,2-Dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
Uniqueness: 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide is unique due to its specific structure, which enhances its stability and reactivity as a spin trap. Compared to similar compounds, it offers better performance in detecting and stabilizing free radicals, making it a preferred choice in ESR spectroscopy and related applications .
Properties
IUPAC Name |
2,2-dimethyl-1-oxido-3-phenyl-3,4-dihydropyrrol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2)11(8-9-13(12)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXKTUGSCKJXKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC=[N+]1[O-])C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30489288 | |
Record name | 2,2-Dimethyl-1-oxo-3-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30489288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20894-18-2 | |
Record name | 2,2-Dimethyl-1-oxo-3-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30489288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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